An In-depth Technical Guide to the Chemical Properties of Hexyl 4-bromobenzoate
An In-depth Technical Guide to the Chemical Properties of Hexyl 4-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl 4-bromobenzoate is an organic compound belonging to the ester family, specifically an ester of 4-bromobenzoic acid and hexanol. While not as extensively documented as its methyl or ethyl ester counterparts, its chemical properties can be largely understood through the analysis of related compounds and standard organic chemistry principles. This technical guide provides a comprehensive overview of the known and predicted chemical properties of hexyl 4-bromobenzoate, detailed experimental protocols for its synthesis, and relevant data for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who may be interested in synthesizing or utilizing this compound.
Chemical and Physical Properties
Direct experimental data for hexyl 4-bromobenzoate is limited. The following tables summarize key physical and chemical properties, with some values being estimations based on data from closely related compounds such as hexyl benzoate, ethyl 4-bromobenzoate, and 4-bromobenzoic acid.
General Properties
| Property | Value | Source/Basis for Estimation |
| Molecular Formula | C₁₃H₁₇BrO₂ | Calculated |
| Molecular Weight | 285.18 g/mol | Calculated |
| CAS Number | 138547-96-3 | [1] |
| Appearance | Likely a colorless to pale yellow liquid | Based on hexyl benzoate and ethyl 4-bromobenzoate[2] |
| Odor | Likely a faint, pleasant, or woody-green, balsamic odor | Based on hexyl benzoate[3] |
Physicochemical Data
| Property | Estimated Value | Source/Basis for Estimation |
| Boiling Point | > 272 °C at 760 mmHg | Higher than hexyl benzoate (272 °C) due to the heavier bromine atom[3][4] |
| Density | ~1.1-1.2 g/mL at 25 °C | Higher than hexyl benzoate (~0.98 g/mL) and lower than ethyl 4-bromobenzoate (1.403 g/mL)[2] |
| Refractive Index (n20/D) | ~1.51-1.53 | Interpolated between hexyl benzoate (~1.49) and ethyl 4-bromobenzoate (~1.54)[2] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform) | General solubility of long-chain esters and based on data for hexyl benzoate and 4-bromobenzoic acid[4][5] |
Synthesis of Hexyl 4-bromobenzoate
The most common and straightforward method for the synthesis of hexyl 4-bromobenzoate is the Fischer esterification of 4-bromobenzoic acid with 1-hexanol, using a strong acid as a catalyst.
Experimental Protocol: Fischer Esterification
This protocol is a generalized procedure and may require optimization for yield and purity.
Materials:
-
4-Bromobenzoic acid
-
1-Hexanol (n-hexyl alcohol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (optional, for azeotropic removal of water)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or diethyl ether (for extraction)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (if using toluene)
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 4-bromobenzoic acid (1.0 equivalent) and an excess of 1-hexanol (e.g., 3-5 equivalents). The excess alcohol helps to drive the equilibrium towards the product.[6]
-
Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6] For more efficient water removal, the reaction can be set up with a Dean-Stark apparatus using toluene as a co-solvent.[7]
-
Work-up: After the reaction is complete (as indicated by TLC, typically after several hours), allow the mixture to cool to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel. If toluene was used, it can be removed under reduced pressure. Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to neutralize the acid catalyst and remove unreacted carboxylic acid), water, and finally brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude hexyl 4-bromobenzoate.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ester.
Caption: Workflow for the synthesis of Hexyl 4-bromobenzoate via Fischer Esterification.
Spectroscopic Data (Predicted)
No experimental spectra for hexyl 4-bromobenzoate are readily available. The following are predicted spectral characteristics based on data from analogous compounds.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum (in CDCl₃) would show the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | Doublet | 2H | Aromatic protons ortho to the ester group |
| ~7.5-7.7 | Doublet | 2H | Aromatic protons meta to the ester group |
| ~4.3 | Triplet | 2H | -OCH₂- protons of the hexyl group |
| ~1.7 | Quintet | 2H | -OCH₂CH₂- protons of the hexyl group |
| ~1.3-1.5 | Multiplet | 6H | -(CH₂)₃- protons of the hexyl group |
| ~0.9 | Triplet | 3H | -CH₃ protons of the hexyl group |
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum (in CDCl₃) would exhibit the following signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (ester carbonyl) |
| ~131-132 | Aromatic C-H |
| ~129-130 | Aromatic C-H |
| ~128 | Aromatic C-Br |
| ~129 | Quaternary aromatic C |
| ~65 | -OCH₂- |
| ~31 | -CH₂- |
| ~28 | -CH₂- |
| ~25 | -CH₂- |
| ~22 | -CH₂- |
| ~14 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for an aromatic ester:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Weak-Medium | Aromatic C-H stretch |
| ~2850-2960 | Medium | Aliphatic C-H stretch |
| ~1715-1730 | Strong | C=O (ester carbonyl) stretch[8][9] |
| ~1250-1310 | Strong | Asymmetric C-O-C stretch[8] |
| ~1100-1130 | Strong | Symmetric O-C-C stretch[8] |
| ~1000-1100 | Medium-Strong | Aromatic C-Br stretch |
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Key fragmentation patterns would likely include the loss of the hexyl group and the formation of the 4-bromobenzoyl cation.
| m/z | Assignment |
| 284/286 | [M]⁺ |
| 201/203 | [M - C₆H₁₁]⁺ |
| 183/185 | [BrC₆H₄CO]⁺ |
| 155/157 | [BrC₆H₄]⁺ |
| 85 | [C₆H₁₃]⁺ |
Biological Activity and Applications in Drug Development
Currently, there is a lack of publicly available information on the specific biological activities or signaling pathways associated with hexyl 4-bromobenzoate. While 4-bromobenzoic acid and its derivatives are used as intermediates in the synthesis of pharmaceuticals and agrochemicals, the hexyl ester itself has not been a focus of published research in this area.[10][11] Long-chain alkyl benzoates are generally considered to have low toxicity.[12]
The presence of the bromine atom on the aromatic ring makes hexyl 4-bromobenzoate a potential candidate for use in reactions such as Suzuki or Heck coupling to build more complex molecules. The lipophilicity imparted by the hexyl chain could be a desirable feature in modulating the pharmacokinetic properties of a potential drug candidate.
Safety and Handling
As with any chemical, hexyl 4-bromobenzoate should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Specific toxicity data is not available, but it is prudent to avoid inhalation, ingestion, and skin contact.
Conclusion
This technical guide provides a summary of the available and predicted chemical properties of hexyl 4-bromobenzoate. While direct experimental data is scarce, a reliable profile of the compound can be constructed by drawing on information from analogous structures. The provided synthesis protocol offers a practical starting point for its preparation. Further research is needed to elucidate any potential biological activities and explore its applications in drug development and other fields.
References
- 1. 4-bromobenzoate | CAS#:16449-27-7 | Chemsrc [chemsrc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. hexyl benzoate, 6789-88-4 [thegoodscentscompany.com]
- 4. Hexyl benzoate | C13H18O2 | CID 23235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cas 586-76-5,4-Bromobenzoic acid | lookchem [lookchem.com]
- 11. Page loading... [guidechem.com]
- 12. cosmeticsinfo.org [cosmeticsinfo.org]
